molecular formula C16H22N2 B502036 N-(pyridin-2-ylmethyl)adamantan-2-amine

N-(pyridin-2-ylmethyl)adamantan-2-amine

Cat. No.: B502036
M. Wt: 242.36g/mol
InChI Key: KJGIBQZJZHZXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)adamantan-2-amine is an organic compound that features both an adamantyl group and a pyridinylmethyl group. The adamantyl group is a bulky, rigid structure derived from adamantane, while the pyridinylmethyl group is derived from pyridine, a basic heterocyclic organic compound. This combination of structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the secondary amine. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)adamantan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)adamantan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyridinylmethyl group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-adamantyl)-N-methylamine: Lacks the pyridinylmethyl group, resulting in different chemical and biological properties.

    N-(2-pyridinylmethyl)-N-ethylamine: Contains an ethyl group instead of the adamantyl group, leading to variations in steric and electronic effects.

Uniqueness

N-(pyridin-2-ylmethyl)adamantan-2-amine is unique due to the presence of both the bulky adamantyl group and the aromatic pyridinylmethyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)adamantan-2-amine

InChI

InChI=1S/C16H22N2/c1-2-4-17-15(3-1)10-18-16-13-6-11-5-12(8-13)9-14(16)7-11/h1-4,11-14,16,18H,5-10H2

InChI Key

KJGIBQZJZHZXPH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=N4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.